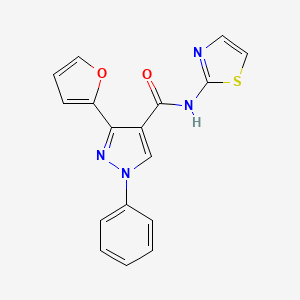
N-(1-ethylpropyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpropyl)-2,3-dimethoxybenzamide, also known as Propylphenazone, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used as an analgesic and antipyretic. It was first synthesized in 1911 and has been used for over a century to relieve pain and reduce fever. In recent years, there has been a growing interest in the scientific research application of Propylphenazone due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(1-ethylpropyl)-2,3-dimethoxybenzamideone is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It is also believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-2,3-dimethoxybenzamideone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. It has also been shown to reduce fever by acting on the hypothalamus, which is responsible for regulating body temperature. Additionally, studies have shown that N-(1-ethylpropyl)-2,3-dimethoxybenzamideone can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethylpropyl)-2,3-dimethoxybenzamideone has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established drug with a known mechanism of action, making it easier to study. Additionally, it is relatively inexpensive and readily available, making it accessible to researchers. However, one limitation is that it has a relatively short half-life, which can make it difficult to study in vivo. Additionally, it can have side effects such as gastrointestinal upset and allergic reactions, which can complicate experiments.
Direcciones Futuras
There are a number of future directions for the scientific research application of N-(1-ethylpropyl)-2,3-dimethoxybenzamideone. One area of interest is its potential as a cancer treatment, with studies showing promising results in inducing apoptosis in cancer cells. Additionally, there is interest in studying its potential as a treatment for inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1-ethylpropyl)-2,3-dimethoxybenzamideone involves the reaction of 2,3-dimethoxybenzoic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then converted into its amide form using acetic anhydride. The final step involves the reduction of the amide using sodium borohydride to yield N-(1-ethylpropyl)-2,3-dimethoxybenzamideone. This synthesis method has been extensively studied and optimized over the years, resulting in a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(1-ethylpropyl)-2,3-dimethoxybenzamideone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. Studies have shown that N-(1-ethylpropyl)-2,3-dimethoxybenzamideone can be used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders. Additionally, it has been shown to have potential in the treatment of cancer, with studies showing that it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2,3-dimethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-10(6-2)15-14(16)11-8-7-9-12(17-3)13(11)18-4/h7-10H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOABNBQIFZCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5939783 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)

![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)